molecular formula C21H20F3NO6 B11961359 Acetamide, N-(2-hydroxy-9-oxo-1,3,10-trimethoxy-5,6,7,9-tetrahydrobenzo(a)heptalen-7-yl)-2,2,2-trifluoro-

Acetamide, N-(2-hydroxy-9-oxo-1,3,10-trimethoxy-5,6,7,9-tetrahydrobenzo(a)heptalen-7-yl)-2,2,2-trifluoro-

Cat. No.: B11961359
M. Wt: 439.4 g/mol
InChI Key: BXGLTIXFXLUVOH-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of trifluoromethyl, hydroxyl, methoxy, and oxo functional groups attached to a benzo(a)heptalene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE typically involves multiple steps:

    Formation of the benzo(a)heptalene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The trifluoromethyl, hydroxyl, methoxy, and oxo groups are introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions.

    Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential drug candidate due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological processes being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
  • 2,2,2-Trifluoro-N-(2-methoxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide

Uniqueness

The uniqueness of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE lies in its specific combination of functional groups and the benzo(a)heptalene core structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20F3NO6

Molecular Weight

439.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

InChI

InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)

InChI Key

BXGLTIXFXLUVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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